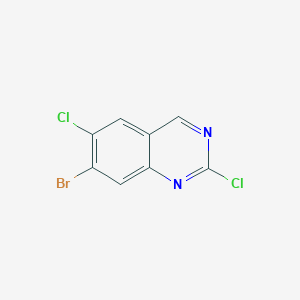
7-Bromo-2,6-dichloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,6-dichloroquinazoline is a heterocyclic aromatic compound with the molecular formula C₈H₃BrCl₂N₂ and a molecular weight of 277.93 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dichloroquinazoline typically involves halogenation reactions. One common method includes the reaction of quinazoline derivatives with bromine and chlorine under controlled conditions . The process often requires the use of solvents like chlorobenzene and catalysts such as tris(4-methoxyphenyl)phosphine oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,6-dichloroquinazoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): Due to the electron-deficient nature of the quinazoline ring, enhanced by the electron-withdrawing halogen substituents.
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols under basic conditions.
Cross-Coupling Reactions: Utilize palladium or nickel catalysts, phosphine ligands, and organometallic reagents like boronic acids or organozinc compounds.
Major Products:
Substituted Quinazolines: Resulting from nucleophilic substitution.
Polysubstituted Derivatives: Formed through cross-coupling reactions, which can be further functionalized for various applications.
Scientific Research Applications
7-Bromo-2,6-dichloroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,6-dichloroquinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 6-Bromo-2,4-dichloroquinazoline
- 7-Bromo-2,4-dichloroquinazoline
Comparison: While these compounds share similar halogenation patterns, 7-Bromo-2,6-dichloroquinazoline is unique due to its specific substitution pattern on the quinazoline ring. This unique structure can influence its reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C8H3BrCl2N2 |
|---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
7-bromo-2,6-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H |
InChI Key |
MCADHWSIBXZPID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B15330568.png)
![Gold, [(dimethylamino)phenylmethylene]iodo-](/img/structure/B15330579.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
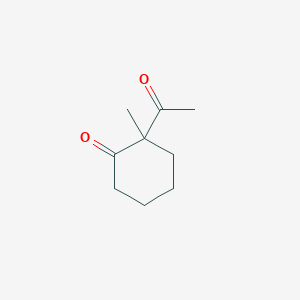
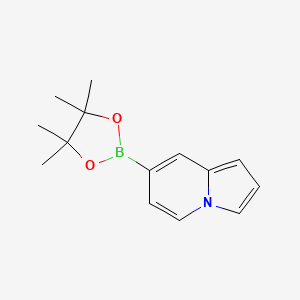

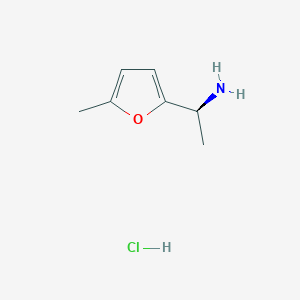
![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
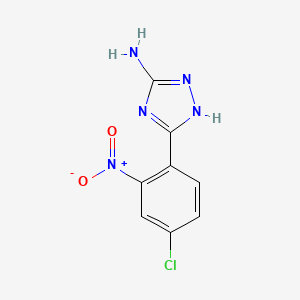
![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)

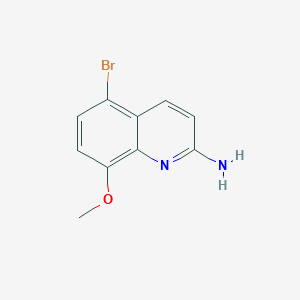
![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)
